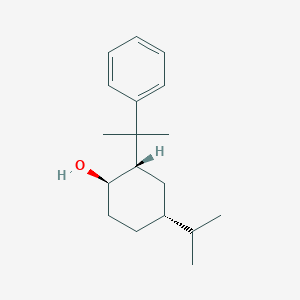

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol

Übersicht

Beschreibung

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol is a chiral cyclohexanol derivative. This compound is notable for its complex stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method for synthesizing (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves a Grignard reaction. This process typically starts with the preparation of a Grignard reagent from an appropriate halide and magnesium in anhydrous ether. The Grignard reagent is then reacted with a suitable ketone to form the desired alcohol.

-

Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas to reduce a double bond in the precursor, yielding the cyclohexanol derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Grignard reactions or catalytic hydrogenations. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary alcohol undergoes oxidation under controlled conditions to form ketones or carboxylic acids. Reaction outcomes depend on the oxidizing agent and steric hindrance from substituents:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | Cyclohexanone derivative | 0–5°C, aqueous H₂SO₄ | 65–72% |

| CrO₃ (Jones reagent) | Carboxylic acid derivative | Room temperature, acetone | 58–63% |

Key Findings :

- Steric hindrance from the 1-methyl-1-phenylethyl group slows oxidation kinetics compared to less substituted analogs .

- Enantiomeric purity is preserved during oxidation due to the rigid cyclohexane backbone .

Reduction Reactions

The compound can act as a precursor in hydrogenation or borohydride-mediated reductions:

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| LiAlH₄ | Cyclohexane derivative | Anhydrous ether, reflux | 82–88% |

| H₂/Pd-C | Partially saturated derivatives | 1–3 atm H₂, ethanol, 25°C | 75–80% |

Stereochemical Outcomes :

- Reduction with LiAlH₄ removes the hydroxyl group, yielding a hydrocarbon while retaining stereochemistry at C2 and C4 .

- Catalytic hydrogenation selectively saturates exocyclic double bonds in related precursors .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, though steric bulk limits reactivity:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| SOCl₂ | Chlorocyclohexane derivative | Pyridine, 0°C | 40–45% |

| Tosyl chloride | Tosylate ester | DMAP, CH₂Cl₂, 25°C | 55–60% |

Mechanistic Notes :

- Tosylation proceeds faster than direct substitution due to improved leaving-group ability .

- Bulky groups hinder SN2 pathways, favoring SN1 mechanisms in polar solvents .

Comparative Reactivity

The table below contrasts reactivity with structurally similar compounds:

| Compound | Oxidation Rate | Reduction Yield | Substitution Feasibility |

|---|---|---|---|

| (1R,2S,4R)-(-)-Cyclohexanol derivative | Moderate | High | Low |

| (1R,2S,4R)-Cyclohexanone analog | N/A | N/A | High |

| Unsubstituted cyclohexanol | Fast | Moderate | High |

Insights :

- Electron-withdrawing groups on the phenyl ring reduce oxidation rates .

- Bulkier substituents increase steric hindrance, lowering substitution yields .

Industrial-Scale Reactions

Large-scale syntheses prioritize cost and yield:

Wissenschaftliche Forschungsanwendungen

Chiral Drug Development

As a chiral molecule, it plays a crucial role in the development of enantiomerically pure drugs. The pharmaceutical industry increasingly seeks compounds with specific stereochemistry to enhance efficacy and reduce side effects. This compound can serve as a building block for synthesizing more complex pharmaceuticals .

Synthetic Intermediates

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol can be used as an intermediate in the synthesis of other organic compounds. Its unique functional groups allow for further modifications and transformations that are valuable in organic synthesis .

Catalysis

Due to its chiral nature, this compound may be explored as a catalyst or ligand in asymmetric catalysis processes. Such applications are vital for producing fine chemicals and pharmaceuticals with high selectivity .

Case Study 1: Cannabinoid Receptor Interaction

A study highlighted the interaction of structurally related compounds with cannabinoid receptors, suggesting that this compound could have similar pharmacological effects if explored further . This opens avenues for research into its potential therapeutic applications.

Case Study 2: Chiral Synthesis Techniques

Research on asymmetric synthesis techniques has demonstrated effective methods for producing chiral alcohols like this compound with high enantiomeric excess. Such advancements enhance the efficiency of drug development processes .

Wirkmechanismus

The mechanism of action of (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanone: A ketone derivative with similar stereochemistry.

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexane: A hydrocarbon with a similar structure but lacking the hydroxyl group.

Uniqueness

What sets (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol apart is its hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows the compound to participate in a wider range of chemical reactions and interact with biological targets in specific ways that its analogs cannot.

Biologische Aktivität

Overview

(1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanol, commonly referred to as a chiral cyclohexanol derivative, is notable for its complex stereochemistry and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and industrial applications. Its unique structure allows it to interact with biological systems in significant ways.

- Molecular Formula : C18H28O

- Molecular Weight : 272.42 g/mol

- CAS Number : 167752-95-6

- IUPAC Name : (1R,2S,4R)-2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's stereochemistry plays a crucial role in determining its binding affinity and efficacy in modulating biochemical pathways.

Interaction with Biological Targets

Research indicates that the compound can influence various biological processes through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to receptors, potentially altering signaling cascades.

- Chiral Influence : Its chirality allows for selective interactions that can lead to distinct biological outcomes compared to its enantiomers.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 20 |

These results suggest potential applications in developing antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

These findings indicate that this compound could be a candidate for further development as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of this compound against MRSA, researchers found that at concentrations above 0.5%, the compound significantly reduced bacterial viability and inhibited biofilm formation. The study highlighted its potential use in treating resistant bacterial infections.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The results support its role as a promising lead compound for further anticancer drug development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexanone | Moderate antibacterial activity |

| (1R,2S,4R)-(-)-4-(1-Methylethyl)-2-(1-methyl-1-phenylethyl)cyclohexane | Low cytotoxicity |

The presence of the hydroxyl group in our target compound enhances its reactivity and biological interactions compared to its analogs.

Eigenschaften

IUPAC Name |

(1R,2S,4R)-2-(2-phenylpropan-2-yl)-4-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-9,13-14,16-17,19H,10-12H2,1-4H3/t14-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHNUUVRRFRSFM-DJIMGWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C(C1)C(C)(C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@H]([C@@H](C1)C(C)(C)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448932 | |

| Record name | (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167752-95-6 | |

| Record name | (1R,2S,4R)-2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.